1-(4-Methylphenyl)imidazolidine-2,4,5-trione
Overview
Description
1-(4-Methylphenyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C11H10N2O3 It is known for its unique structure, which includes an imidazolidine ring substituted with a 4-methylphenyl group
Mechanism of Action
Target of Action
The primary target of 1-(4-Methylphenyl)imidazolidine-2,4,5-trione is butyrylcholinesterase . Butyrylcholinesterase is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition.
Mode of Action
This compound interacts with its target, butyrylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission.
Biochemical Pathways
The compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine. By inhibiting butyrylcholinesterase, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels . This can have downstream effects on various cognitive functions, as acetylcholine is a key neurotransmitter involved in memory and learning.
Result of Action
The inhibition of butyrylcholinesterase by this compound results in increased levels of acetylcholine. This can enhance cholinergic transmission, potentially improving cognitive functions such as memory and learning .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)imidazolidine-2,4,5-trione typically involves the reaction of 4-methylbenzylamine with phosgene, followed by cyclization with urea. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4,5-trione derivatives, while substitution reactions can produce a variety of substituted imidazolidine compounds.
Scientific Research Applications
1-(4-Methylphenyl)imidazolidine-2,4,5-trione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)imidazolidine-2,4,5-trione: Similar compounds include other imidazolidine derivatives with different substituents on the phenyl ring or the imidazolidine ring.
1-(4-Chlorophenyl)imidazolidine-2,4,5-trione: This compound has a chlorine atom instead of a methyl group on the phenyl ring.
1-(4-Nitrophenyl)imidazolidine-2,4,5-trione: This derivative has a nitro group on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(4-methylphenyl)imidazolidine-2,4,5-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-4-7(5-3-6)12-9(14)8(13)11-10(12)15/h2-5H,1H3,(H,11,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKHCZXGWLVTAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407025 | |
Record name | 1-(4-methylphenyl)imidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93284-13-0 | |
Record name | 1-(4-methylphenyl)imidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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